2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one
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Overview
Description
"2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one" is a synthetic organic compound with a complex structure. This compound combines several functional groups, including fluorophenoxy, furan, triazolo, pyridazinyl, and piperazinyl, making it a versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one involves multiple steps. A common route could include:
Formation of the 3-fluorophenoxy group: : Starting with the halogenation of phenol to introduce a fluorine atom.
Formation of the furan ring: : Usually involves the acid-catalyzed cyclization of appropriate precursors.
Formation of the triazolo-pyridazinyl moiety: : This is often achieved via a cyclization reaction involving hydrazine derivatives.
Coupling with piperazine: : The piperazine ring is then incorporated through nucleophilic substitution reactions.
Final coupling: : The prepared intermediate is then coupled with 1-propanone under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. Parameters like temperature, solvent choice, and purification methods are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Reduction reactions can also modify the compound, particularly targeting the ketone group.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially in the phenoxy and piperazine regions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, acids, or bases depending on the target functional group.
Major Products Formed
The major products formed depend on the type of reaction. Oxidation may yield compounds with increased oxygen functionalities, while reduction typically leads to more hydrogenated forms.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for synthesizing more complex molecules.
Catalysis: : Acts as a ligand in various catalytic reactions.
Biology
Medicine
Therapeutic Agents: : Investigated for its potential as an active pharmaceutical ingredient.
Industry
Material Science: : Could be used in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
Binding Sites: : Interacts with specific receptors or enzymes, potentially modulating their activity.
Pathways: : May influence biochemical pathways involving oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one
2-(3-bromophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one
Highlighting Uniqueness
What sets 2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one apart is its unique combination of fluorophenoxy and triazolo-pyridazinyl moieties, providing distinctive reactivity and potential bioactivity profiles.
How was that?
Properties
IUPAC Name |
2-(3-fluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3/c1-15(32-17-5-2-4-16(23)14-17)22(30)28-11-9-27(10-12-28)20-8-7-19-24-25-21(29(19)26-20)18-6-3-13-31-18/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKUSXQHNCSRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2)OC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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